molecular formula C16H14BrNO3 B1532842 Methyl 4-((4-bromobenzyl)carbamoyl)benzoate CAS No. 2052958-39-9

Methyl 4-((4-bromobenzyl)carbamoyl)benzoate

Cat. No.: B1532842
CAS No.: 2052958-39-9
M. Wt: 348.19 g/mol
InChI Key: ALOOOVJYXPNXTF-UHFFFAOYSA-N
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Description

Methyl 4-((4-bromobenzyl)carbamoyl)benzoate is an organic compound with the molecular formula C16H14BrNO3 It is a derivative of benzoic acid and contains a bromobenzyl group attached to a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-bromobenzyl)carbamoyl)benzoate typically involves the reaction of 4-bromobenzylamine with methyl 4-carboxybenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-bromobenzyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amine derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives of the benzoate moiety.

Scientific Research Applications

Methyl 4-((4-bromobenzyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((4-bromobenzyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the carbamoyl moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the carbamoyl group.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromobenzyl group.

    4-Bromobenzoic acid: Lacks the ester and carbamoyl functionalities.

Uniqueness

Methyl 4-((4-bromobenzyl)carbamoyl)benzoate is unique due to the presence of both the bromobenzyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various research fields.

Properties

IUPAC Name

methyl 4-[(4-bromophenyl)methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-16(20)13-6-4-12(5-7-13)15(19)18-10-11-2-8-14(17)9-3-11/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOOOVJYXPNXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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